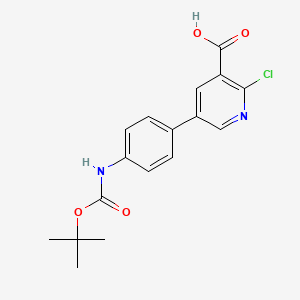
5-(4-BOC-Aminophenyl)-2-methoxynicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-BOC-Aminophenyl)-2-methoxynicotinic acid (5-(4-BOC-AP)-2-MN) is an organic compound with the molecular formula C11H15NO4 that is widely used in scientific research. It is a derivative of nicotinic acid and is used in many laboratory experiments due to its stability and solubility. 5-(4-BOC-AP)-2-MN is a useful tool for scientists due to its ability to act as a substrate for enzymes and its ability to regulate the activity of various proteins.
科学研究应用
5-(4-BOC-AP)-2-MN is used in many scientific research applications. It has been used to study the structure and function of proteins in order to gain a better understanding of their role in cell signaling and metabolic pathways. It is also used to study the effects of various compounds on the activity of enzymes. Additionally, 5-(4-BOC-AP)-2-MN can be used to study the effects of drugs on the body and the mechanisms of drug action.
作用机制
5-(4-BOC-AP)-2-MN acts as a substrate for enzymes and can be used to study their activity. It is also able to bind to specific proteins and regulate their activity. Additionally, 5-(4-BOC-AP)-2-MN can be used to study the effects of various compounds on the activity of enzymes.
Biochemical and Physiological Effects
5-(4-BOC-AP)-2-MN is able to bind to specific proteins and regulate their activity. This can have a variety of biochemical and physiological effects, depending on the specific protein that it binds to. For example, it has been shown to regulate the activity of certain enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been shown to modulate the activity of certain hormones, such as insulin.
实验室实验的优点和局限性
The main advantage of using 5-(4-BOC-AP)-2-MN in laboratory experiments is its stability and solubility. This allows for easy handling and storage of the compound. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, there are some limitations to using 5-(4-BOC-AP)-2-MN in laboratory experiments. It is not very specific in its binding and may interact with other molecules in the sample, leading to inaccurate results. Additionally, it is not very soluble in aqueous solutions, making it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research involving 5-(4-BOC-AP)-2-MN. One potential direction is to further investigate its ability to regulate the activity of various enzymes and proteins. Additionally, further research could be done to explore the effects of 5-(4-BOC-AP)-2-MN on the metabolism of carbohydrates, lipids, and proteins. Additionally, there is potential to study the effects of 5-(4-BOC-AP)-2-MN on the activity of various hormones, such as insulin and glucagon. Finally, further research could be done to explore the potential of 5-(4-BOC-AP)-2-MN as a drug target or as a drug delivery system.
合成方法
5-(4-BOC-AP)-2-MN is synthesized through a two-step process. The first step involves the reaction of 4-bromoacetophenone with 2-methoxy-3-nitrobenzaldehyde in the presence of sodium methoxide. This reaction yields 4-bromo-2-methoxy-3-nitrobenzonitrile. The second step involves the reaction of 4-bromo-2-methoxy-3-nitrobenzonitrile with 5-amino-2-methoxynicotinic acid in the presence of sodium hydroxide. This reaction yields the desired product, 5-(4-BOC-AP)-2-MN.
属性
IUPAC Name |
2-methoxy-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-18(2,3)25-17(23)20-13-7-5-11(6-8-13)12-9-14(16(21)22)15(24-4)19-10-12/h5-10H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRBIQAXSKXUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

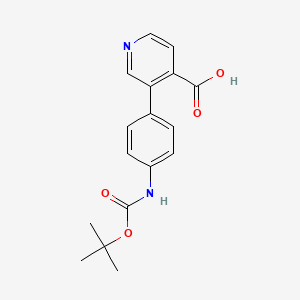
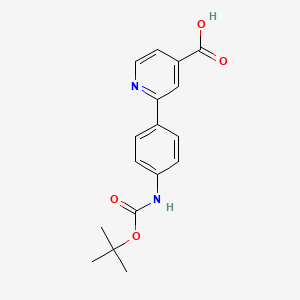
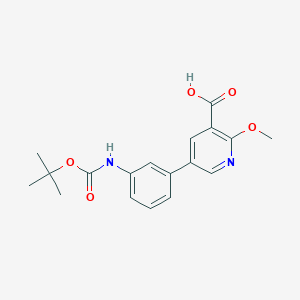


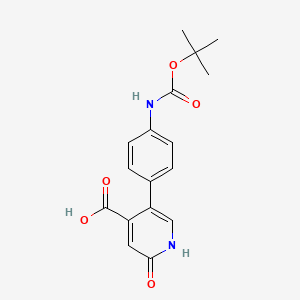

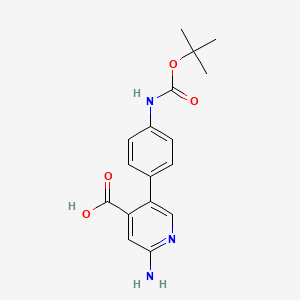
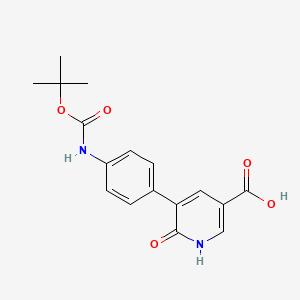

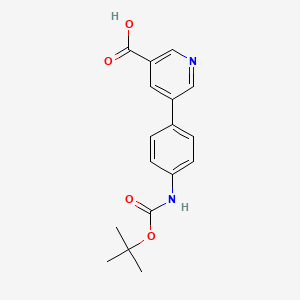
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)
